1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(3,4-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of iodine to [1.1.1]propellane, followed by further functionalization to introduce the 3,4-difluorophenyl group . This process can be carried out under various conditions, including radical reactions and photoredox catalysis . Industrial production methods may involve large-scale photochemical reactions to construct the bicyclo[1.1.1]pentane core efficiently .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the geometry and electronic properties of other functional groups, such as benzene rings, while offering improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane: This compound also features a bicyclo structure and fluorine atoms but differs in its functional groups and reactivity.
1,3-Diiodobicyclo[1.1.1]pentane: This compound is an intermediate in the synthesis of various bicyclo[1.1.1]pentane derivatives.
The uniqueness of 1-(3,4-Difluorophenyl)-3-iodobicyclo[11
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZTKPHBXABQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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